molecular formula C14H16O4 B15123658 (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate

(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate

Cat. No.: B15123658
M. Wt: 248.27 g/mol
InChI Key: VADRLXFAHGEPRE-VMPITWQZSA-N
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Description

(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate typically involves the formation of the 1,3-dioxolane ring through a stereoselective reaction. One common method is the oxidation of alkenes with hypervalent iodine reagents, which generates a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with silyl enol ethers to form the desired dioxolane product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using hypervalent iodine reagents, followed by purification processes to isolate the desired product. The use of eco-friendly reductants such as glucose in the reduction of nitro compounds to form the dioxolane ring is also a promising approach .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The phenyl group and the acrylate moiety can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of different dioxolane derivatives, while reduction reactions can yield amines and other reduced products.

Scientific Research Applications

(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the formation of the 1,3-dioxolane ring can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 1,3-dioxolane ring, phenyl group, and acrylate moiety allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate, identified by its CAS number 887582-91-4, is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features an ethyl acrylate moiety linked to a phenyl group substituted with a 1,3-dioxolane ring. Its molecular formula is C13H14O4C_{13}H_{14}O_4, with a molecular weight of approximately 250.25 g/mol. The presence of the dioxolane ring contributes to its chemical stability and reactivity in various biological contexts.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Research has indicated that compounds with similar structures exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The dioxolane ring may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anti-inflammatory Effects : Compounds derived from acrylates have been shown to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Line Testing : The compound was tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)Effectiveness
MCF-725High
HT-2930Moderate
A54920High

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both bacteria.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl (E)-3-[4-(1,3-dioxolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C14H16O4/c1-2-16-13(15)8-5-11-3-6-12(7-4-11)14-17-9-10-18-14/h3-8,14H,2,9-10H2,1H3/b8-5+

InChI Key

VADRLXFAHGEPRE-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2OCCO2

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

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